molecular formula C15H23ClN2O B12703284 Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride CAS No. 92207-22-2

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride

Cat. No.: B12703284
CAS No.: 92207-22-2
M. Wt: 282.81 g/mol
InChI Key: FRGHJMDARINEHW-UHFFFAOYSA-N
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Description

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride is an organic ammonium salt with the molecular formula C 15 H 23 ClN 2 O and a molecular weight of 282.81 g/mol . Its CAS Registry Number is 92207-22-2 , and it is identified by the EC number 296-085-9 . Key identifiers include the SMILES string C2=C(C N+ (C)C)C=CC=C2.[Cl-] and the InChIKey FRGHJMDARINEHW-UHFFFAOYSA-N . This compound is part of a class of molecules that are of significant interest in medicinal chemistry research, particularly in the study of azepine derivatives. Azepine-based structures are frequently investigated for their potential biological activities. For instance, related compounds with a hexahydro-1H-azepin core have been developed and shown to possess antinociceptive properties in pre-clinical models, modulating pain signaling pathways in the spinal cord . The structural features of this ammonium salt make it a valuable intermediate for researchers exploring the synthesis and structure-activity relationships of novel nitrogen-containing heterocycles. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

CAS No.

92207-22-2

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

benzyl-dimethyl-(2-oxoazepan-3-yl)azanium;chloride

InChI

InChI=1S/C15H22N2O.ClH/c1-17(2,12-13-8-4-3-5-9-13)14-10-6-7-11-16-15(14)18;/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H

InChI Key

FRGHJMDARINEHW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2CCCCNC2=O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride typically involves the reaction of benzyl chloride with hexahydro-2-oxo-1H-azepin-3-yl dimethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters and the use of high-purity starting materials to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of benzyl-substituted compounds.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals
    • Antimicrobial Agent: Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride exhibits significant antimicrobial activity against a broad spectrum of bacteria and fungi. This makes it a candidate for use in disinfectants and antiseptics in healthcare settings.
    • Preservative in Formulations: Its stability and efficacy allow it to be used as a preservative in various pharmaceutical formulations, particularly in ophthalmic solutions where contamination must be minimized.
  • Biocides
    • Surface Disinfectants: The compound's ability to disrupt microbial membranes positions it as an effective surface disinfectant, suitable for hospitals and laboratories. Studies have shown that formulations containing this compound can effectively inactivate pathogens, including enveloped viruses.
    • Water Treatment: It is utilized in water treatment applications to control microbial growth in industrial water systems, showcasing its dual role as both a biocide and a surfactant.
  • Industrial Applications
    • Cleaning Agents: The compound is incorporated into cleaning agents due to its surfactant properties, enhancing the cleaning efficacy against organic and inorganic contaminants.
    • Textile Industry: In textile processing, it serves as an antistatic agent and emulsifier, improving the quality of fabric finishes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Hospital Infection evaluated the effectiveness of this compound against common nosocomial pathogens. Results indicated that formulations with as low as 0.1% concentration could achieve significant reductions in bacterial counts within minutes of application.

Case Study 2: Water Treatment

Research conducted on the use of this compound in cooling water systems revealed its effectiveness in controlling biofilm formation and reducing microbial load. The study highlighted its low toxicity profile and compatibility with various water conditions, making it suitable for industrial applications.

Comparative Data Table

Application AreaFunctionalityEfficacy Level
PharmaceuticalsAntimicrobial agentEffective against bacteria and fungi
Surface DisinfectantsBiocide for healthcare settingsRapid pathogen inactivation
Water TreatmentMicrobial controlReduces biofilm formation
Textile IndustryAntistatic agent and emulsifierEnhances fabric quality

Mechanism of Action

The mechanism of action of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of related QACs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride Benzyl, dimethylammonium, hexahydro-2-oxoazepin Not specified Not provided Likely polar due to lactam; potential bioactivity -
Benzalkonium chloride (BAC) Benzyl, decyl, dimethylammonium C₂₁H₃₈ClN 339.99 Broad-spectrum biocide; used in disinfectants
DTDMAC (Ditallowdimethylammonium chloride) Two tallow alkyl chains, dimethylammonium Variable ~500–600 Formerly used in fabric softeners; phased out for environmental persistence
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride Benzyl, chloro-hydroxypropyl, dimethylammonium C₁₂H₁₇Cl₂NO 282.18 Reactive chloro-hydroxy group; niche industrial uses
Dimethyl[(2-oxocyclohexyl)methyl]ammonium chloride Cyclohexanone ring, dimethylammonium C₉H₁₇NO·HCl 191.70 Cyclic ketone; possible pharmaceutical intermediates

Key Observations:

  • The absence of long alkyl chains (e.g., decyl in BAC) may reduce surface activity but improve biodegradability compared to dialkyl QACs like DTDMAC .

Toxicity and Environmental Impact

Toxicity data for the target compound are absent in the evidence, but insights can be drawn from structurally related QACs:

  • Benzalkonium Chloride (BAC):

    • Algal Growth Inhibition (Selenastrum capricornutum): EC₅₀ = 0.15 mg/L .
    • Acute Toxicity to Daphnia magna: LC₅₀ = 0.48 mg/L .
    • Fish Toxicity (Oryzias latipes): LC₅₀ = 1.2 mg/L .
      BAC’s high toxicity to aquatic organisms underscores the environmental risks of persistent QACs .
  • Benzyl(3-hydroxyphenacyl)methylammonium chloride:

    • With a phenacyl group, this compound (CAS 71786-67-9) may have altered toxicity profiles due to aromatic interactions .

Implications for the Target Compound:

  • The lactam ring could reduce bioaccumulation compared to dialkyl QACs, but toxicity data are needed to confirm this hypothesis.

Biological Activity

Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride, with the CAS number 92207-22-2, is a quaternary ammonium compound that has garnered interest for its potential biological activities. Its molecular formula is C15H23N2O.Cl, and it exhibits unique structural characteristics that contribute to its pharmacological properties.

Chemical Structure

The compound features a benzyl group attached to a hexahydro-2-oxo-1H-azepin moiety, which is further substituted with dimethylammonium chloride. This structure is pivotal in determining its interaction with biological systems.

PropertyDetails
Molecular FormulaC15H23N2O.Cl
Molecular Weight282.81 g/mol
CAS Number92207-22-2
InChI KeyFRGHJMDARINEHW-UHFFFAOYSA-N
SMILESc1c(CN+(C)C)cccc1.[Cl-]

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including derivatives of benzyl(dimethyl)ammonium, exhibit significant antimicrobial activity. They are often utilized in disinfectants and antiseptics due to their ability to disrupt microbial cell membranes. For instance, DDBAC has been documented to cause histopathological changes in honeybee midgut tissues upon exposure, indicating potential toxicity and ecological risks associated with QACs .

Case Studies and Research Findings

While direct case studies on this compound are scarce, the following findings from related studies provide insights into its potential biological effects:

  • Toxicity Studies : Research on DDBAC revealed that prolonged exposure led to significant damage to honeybee midgut tissues, affecting both microbial communities and lipid compositions . This suggests that similar compounds may have detrimental effects on non-target organisms.
  • Histopathological Effects : In studies assessing the impact of QACs on animal tissues, histopathological examinations showed cellular damage and inflammation in response to exposure . This could imply that this compound may also induce similar histological changes.

Summary of Findings

The following table summarizes relevant findings regarding the biological activity of this compound and related compounds:

Study/CompoundBiological EffectObservations/Results
DDBAC (related QAC)Disruption of gut microbiotaDecreased beneficial microbiota abundance in honeybees
DDBACHistopathological damageDamage observed in midgut tissues of exposed honeybees
General QACsAntimicrobial activityDisruption of bacterial membranes leading to cell death

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying this compound with high yield?

  • Answer : Optimize synthesis using alkylation reactions between benzyl chloride and tertiary amines, as demonstrated in analogous quaternary ammonium salts (e.g., benzylcetyl dimethylammonium chloride). Key parameters include reaction temperature (80–100°C), solvent selection (acetonitrile or ethyl acetate), and molar ratios of reactants. Post-synthesis purification via recrystallization (e.g., ethyl acetate/acetone mixtures) and validation by thin-layer chromatography (TLC) can achieve >85% purity . Response Surface Methodology (RSM) with Central Composite Design (CCD) can systematically optimize reaction conditions, as seen in polydiallyldimethylammonium chloride synthesis .

Q. How can the crystal structure of this compound be resolved?

  • Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). For non-crystalline samples, supplement with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Note that quaternary ammonium salts often require rigorous crystallization conditions, such as slow evaporation from polar solvents .

Q. What standardized protocols exist for assessing acute toxicity in aquatic organisms?

  • Answer : Follow OECD guidelines for Daphnia magna immobilization (48-hour exposure) and Oryzias latipes (fish) lethality (96-hour LC50 tests). For algae (Selenastrum capricornutum), conduct 72-hour growth inhibition assays. Testing should include concentration gradients (e.g., 0.1–10 mg/L) and controls, as applied to benzyl(dodecyl)dimethylammonium chloride .

Advanced Research Questions

Q. How can computational models predict the environmental persistence and toxicity of this compound?

  • Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability and ecotoxicity. Descriptors such as logP (lipophilicity) and molecular charge density correlate with bioaccumulation potential. For example, linear QNAR models have been validated for quaternary ammonium compounds like didecyl dimethylammonium chloride . Pair computational predictions with experimental degradation studies (e.g., photolysis/hydrolysis half-life measurements).

Q. What advanced characterization techniques elucidate its interactions in catalytic or material science applications?

  • Answer : Investigate surfactant behavior via dynamic light scattering (DLS) for micelle size analysis and surface tension measurements. In material science, use X-ray photoelectron spectroscopy (XPS) to study surface modification effects. For example, dimethylammonium chloride analogs improve perovskite film stability by reducing defect density, as shown in optoelectronic device studies .

Q. How does structural modification influence its bioactivity as an antimicrobial or inhibitor?

  • Answer : Systematically vary the hexahydro-2-oxo-1H-azepinyl moiety to assess structure-activity relationships (SAR). Compare minimal inhibitory concentrations (MICs) against gram-positive/negative bacteria. For instance, benzyl(dodecyl)dimethylammonium chloride derivatives exhibit activity dependent on alkyl chain length and substitution patterns .

Key Research Gaps and Recommendations

  • Crystallography : Resolve the compound’s crystal structure to clarify conformational preferences and intermolecular interactions.
  • Environmental Fate : Conduct long-term biodegradation studies under varying pH/temperature conditions.
  • Mechanistic Studies : Use molecular dynamics simulations to model membrane disruption mechanisms in microbial targets.

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